molecular formula C7H8N2O2 B596763 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine CAS No. 1261365-47-2

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine

Cat. No.: B596763
CAS No.: 1261365-47-2
M. Wt: 152.153
InChI Key: JQLQPQVNTADVBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the dioxin ring . The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine is unique due to its specific substitution pattern and the presence of both dioxin and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Biological Activity

2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine (CAS Number: 1261365-47-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C7_7H8_8N2_2O2_2
  • IUPAC Name : 2H,3H-[1,4]dioxino[2,3-b]pyridin-7-amine

The structure includes a dioxin ring fused to a pyridine moiety, which is significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of potential therapeutic interest:

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound demonstrated the ability to inhibit the proliferation of A549 lung cancer cells and promote apoptosis in human umbilical vein endothelial cells (HUVECs) .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundA549Not specifiedInhibition of proliferation
Related DerivativeHUVECNot specifiedInduction of apoptosis

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may modulate inflammatory pathways effectively with low cytotoxicity . This makes it a candidate for further development in treating inflammatory diseases.

Neuroprotective Effects

There are indications that compounds with similar structures may have neuroprotective effects. For example, studies on related dioxino-pyridine derivatives suggest they could be beneficial in neurodegenerative conditions by preventing neuronal apoptosis .

Case Studies

  • Study on Apoptosis Induction : A study focused on the synthesis and evaluation of several dioxin derivatives found that specific modifications to the dioxin structure enhanced their ability to induce apoptosis in cancer cells .
  • Inflammation Model : In an experimental model of inflammation, compounds similar to this compound showed significant reductions in inflammatory markers when tested on animal models .

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : It potentially affects signaling pathways related to apoptosis and inflammation.

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLQPQVNTADVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679143
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-47-2
Record name 2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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